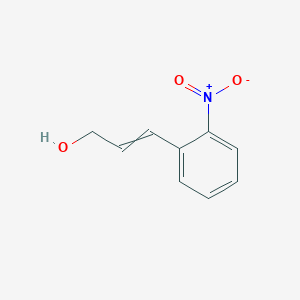
2-Nitrocinnamyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オールは、フェニル環にニトロ基が結合し、さらにプロペノール部分に結合している有機化合物です。
2. 製法
合成経路と反応条件: (2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オールの合成は、通常、2-ニトロベンズアルデヒドと適切なアルキンまたはアルケンを塩基性条件下で縮合させることにより行われます。一般的な方法としては、アルドール縮合反応があり、2-ニトロベンズアルデヒドは、水酸化ナトリウムなどの塩基の存在下でアセトアルデヒドと反応して目的生成物を生成します。
工業的生産方法: (2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オールの工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。反応条件は、高収率で高純度の生成物を得られるように最適化されています。連続フロー反応器やクロマトグラフィーなどの高度な精製技術を使用することにより、生産プロセスの効率を高めることができます。
反応の種類:
酸化: (2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オールは、酸化反応を起こして対応するアルデヒドまたはカルボン酸を生成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: (2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オール中のニトロ基は、パラジウム触媒の存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用して、アミノ基に還元することができます。
置換: この化合物は、ニトロ基がハロゲン化物やアミンなどの他の官能基に置き換わる求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス、メタノール中の水素化ホウ素ナトリウム。
置換: 塩化チオニルなどのハロゲン化剤、塩基の存在下でのアミン。
主要な生成物:
酸化: 2-ニトロベンズアルデヒド、2-ニトロ安息香酸。
還元: 2-アミノフェニルプロプ-2-エン-1-オール。
置換: 2-ハロフェニルプロプ-2-エン-1-オール、2-アミノフェニルプロプ-2-エン-1-オール。
4. 科学研究への応用
(2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オールは、科学研究でいくつかの用途があります:
化学: より複雑な有機分子の合成における中間体として使用されます。さまざまな複素環化合物の調製における構成要素として役立ちます。
生物学: 抗菌活性や抗炎症活性など、潜在的な生物学的活性を調査しています。
医学: 特に特定の酵素や受容体を標的とする薬剤の開発における前駆体として探求されています。
工業: 特定の光学特性を持つ染料、顔料、その他の材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol typically involves the condensation of 2-nitrobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the aldol condensation reaction, where 2-nitrobenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, amines in the presence of a base.
Major Products Formed:
Oxidation: 2-nitrobenzaldehyde, 2-nitrobenzoic acid.
Reduction: 2-aminophenylprop-2-en-1-ol.
Substitution: 2-halophenylprop-2-en-1-ol, 2-aminophenylprop-2-en-1-ol.
科学的研究の応用
(2E)-3-(2-Nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
作用機序
(2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オールの作用機序は、その特定の用途によって異なります。生物系では、この化合物は酵素や受容体と相互作用し、特定の生化学的経路の阻害または活性化につながる可能性があります。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元され、治療効果をもたらす可能性があります。
類似化合物:
(2E)-3-(4-ニトロフェニル)プロプ-2-エン-1-オール: ニトロ基がパラ位にある類似の構造。
(2E)-3-(2-アミノフェニル)プロプ-2-エン-1-オール: ニトロ基の代わりにアミノ基を持つ類似の構造。
(2E)-3-(2-クロロフェニル)プロプ-2-エン-1-オール: ニトロ基の代わりにクロロ基を持つ類似の構造。
独自性: (2E)-3-(2-ニトロフェニル)プロプ-2-エン-1-オールは、オルト位にニトロ基が存在することにより、その反応性や他の分子との相互作用に影響を与えるため、ユニークです。ニトロ基の位置は、化合物の電子特性とその特定の化学反応に関与する能力に影響を与える可能性があります。
類似化合物との比較
(2E)-3-(4-Nitrophenyl)prop-2-en-1-ol: Similar structure but with the nitro group at the para position.
(2E)-3-(2-Aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.
(2E)-3-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol is unique due to the presence of the nitro group at the ortho position, which influences its reactivity and interaction with other molecules. The position of the nitro group can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
3-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,11H,7H2 |
InChIキー |
JQDUHQARXQIRHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)

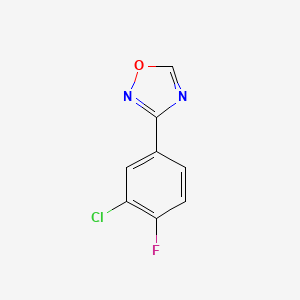

![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
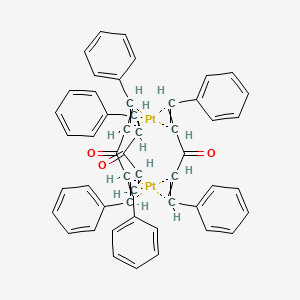
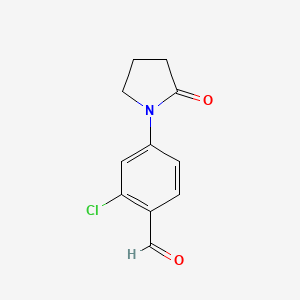
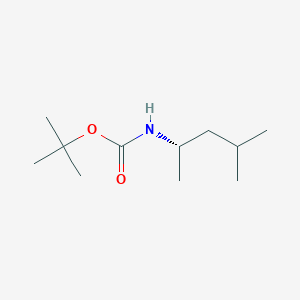
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)
![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
